Danuglipron Tromethamine: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics
Danuglipron Tromethamine: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danuglipron (B610018) (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1] Unlike endogenous peptide agonists, danuglipron represents a novel chemical entity designed for oral administration.[1][2] This document provides a comprehensive technical overview of the binding affinity, mechanism of action, and signaling pathways associated with danuglipron's interaction with the human GLP-1R. All quantitative data are summarized, and key experimental methodologies are detailed. Please note that development of danuglipron was discontinued (B1498344) in April 2025 due to observations of liver toxicity.[3][4]
Introduction to Danuglipron and the GLP-1 Receptor
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][5] While injectable peptide-based GLP-1R agonists have become mainstays in therapy, the development of orally active small molecules like danuglipron has been a significant area of research.[1]
Danuglipron was developed by Pfizer to provide a convenient oral treatment option.[6] It interacts with a unique binding pocket on the GLP-1R, distinct from the binding sites of larger peptide agonists.[1] Cryogenic electron microscopy (cryo-EM) studies have revealed that danuglipron binds within a pocket requiring a primate-specific tryptophan 33 residue, interacting with extracellular loops 1 and 2 (ECL1 and ECL2).[7][8] This interaction stabilizes the receptor and initiates downstream signaling cascades.[6][7]
Quantitative Binding and Potency Data
The interaction of danuglipron with the human GLP-1R has been characterized using various in vitro assays to determine its binding affinity and functional potency. The data, compiled from multiple sources, are presented below.
Table 1: Binding Affinity of Danuglipron and Related Compounds
| Compound/Ligand | Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| Danuglipron | Kᵢ | 360 | Radioligand Competition Assay | - | Competitor against [¹²⁵I]GLP-1.[1][7] |
| Danuglipron | Kᵢ | 51 | - | - | Data from BindingDB associated with PDB entry 7S15.[8] |
| [³H]PF-06883365 | Kₑ | 38 | Saturation Binding Assay | CHO | A structurally related small-molecule radioligand.[9][10] |
| Exenatide | Kᵢ | 0.092 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |
| Liraglutide (B1674861) | Kᵢ | 4.4 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |
Table 2: Functional Potency of Danuglipron
| Pathway | Parameter | Value (nM) | Eₘₐₓ (%) | Assay Type | Cell Line |
| cAMP Production | EC₅₀ | 13 | 36 | cAMP Accumulation Assay | - |
| β-Arrestin 2 Recruitment | EC₅₀ | 490 | - | β-Arrestin Recruitment Assay | - |
| GLP-1R Internalization | EC₅₀ | 230 | 83 | FAP-tagged GLP-1R Assay | HEK293 |
Eₘₐₓ values for danuglipron are relative to the response of native GLP-1 or potent peptide agonists like liraglutide and exenatide, which are considered full agonists.[7]
Binding Kinetics
As of the latest available public data, specific kinetic parameters such as the association rate constant (kₒₙ) and dissociation rate constant (kₒff) for danuglipron have not been published. Binding kinetics define the speed at which a drug binds to and dissociates from its target.[11] The equilibrium dissociation constant (Kₑ) is derived from the ratio of these rates (Kₑ = kₒff/kₒₙ).[11] While the Kᵢ and Kₑ values provide a measure of the steady-state affinity, the kinetic rates can offer deeper insights into the duration of action and receptor occupancy in a dynamic physiological environment.
Experimental Protocols and Methodologies
The characterization of danuglipron's binding and functional profile relies on established pharmacological assays for GPCRs.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ or Kₑ) of a test compound.
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Principle : A radiolabeled ligand with known affinity for the receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). A non-labeled competitor compound (danuglipron) is added at increasing concentrations to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).
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Protocol Outline (Competition Assay) :
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Preparation : Membranes from cells stably overexpressing the human GLP-1R (e.g., CHO or HEK293 cells) are prepared.[9]
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Incubation : A fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1 or [³H]PF-06883365) is incubated with the cell membranes.[1][9]
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Competition : Serial dilutions of danuglipron are added to the incubation mixture.
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Equilibration : The mixture is incubated to allow binding to reach equilibrium.
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Separation : The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
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Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
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Analysis : Competition curves are generated by plotting the percentage of specific binding against the log concentration of danuglipron to determine the IC₅₀ and subsequently the Kᵢ value.
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Caption: Workflow for a radioligand competition binding assay.
Functional Signaling Assays
These assays measure the cellular response following receptor activation by an agonist.
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cAMP Accumulation Assay :
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Principle : The GLP-1R is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][12] This assay quantifies the amount of intracellular cAMP produced in response to agonist stimulation.
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Protocol Outline :
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Cells expressing GLP-1R are seeded in microplates.
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Cells are treated with various concentrations of danuglipron.
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After incubation, cells are lysed to release intracellular cAMP.
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The amount of cAMP is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
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Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ.[7]
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-
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β-Arrestin Recruitment Assay :
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Principle : Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor internalization and can initiate separate signaling pathways.[1] This assay measures the interaction between the GLP-1R and β-arrestin.
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Protocol Outline :
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A specialized cell line is used where the GLP-1R and β-arrestin are tagged with components of a reporter system (e.g., enzyme fragments or fluorescent proteins).
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Upon stimulation with danuglipron, the receptor and β-arrestin interact, bringing the reporter components into proximity and generating a measurable signal (e.g., luminescence or fluorescence).
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The signal intensity is proportional to the extent of recruitment. Dose-response curves are used to calculate the EC₅₀.
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GLP-1R Signaling Pathway
Danuglipron binding to the GLP-1R initiates a signaling cascade that is crucial for its therapeutic effects. The primary pathway involves Gαs protein activation, while a secondary pathway involves β-arrestin.
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Binding : Danuglipron binds to the transmembrane domain of the GLP-1R.[7]
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G-Protein Activation : This binding stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and exchanges GDP for GTP.[12]
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Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[12][13]
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Downstream Effects (cAMP Pathway) : cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[12] PKA then phosphorylates various intracellular targets, ultimately leading to an increase in intracellular Ca²⁺ and promoting the exocytosis of insulin-containing vesicles from pancreatic β-cells.[7]
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β-Arrestin Pathway : Danuglipron also acts as a partial agonist for the recruitment of β-arrestin 2 (βArr2).[7] This pathway is involved in receptor desensitization, internalization, and potentially independent signaling events that contribute to the overall cellular response.[1]
Caption: Danuglipron-activated GLP-1R signaling pathways.
Conclusion
Danuglipron is a potent, orally bioavailable small-molecule agonist of the GLP-1R with a distinct binding mode compared to peptide agonists. Its binding affinity (Kᵢ) is in the nanomolar range, and it effectively activates the canonical Gαs-cAMP signaling pathway to promote insulin secretion.[1][7] Furthermore, it demonstrates partial agonism for the β-arrestin pathway, which may influence receptor regulation and signaling duration.[7] The detailed characterization of its binding and functional properties through the methodologies described herein has been crucial for understanding its mechanism of action. Although its development has been halted, the data on danuglipron remains valuable for the continued pursuit of oral therapies targeting the GLP-1 receptor.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Danuglipron - Wikipedia [en.wikipedia.org]
- 4. pfizer.com [pfizer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genemedics.com [genemedics.com]
- 7. uaclinical.com [uaclinical.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. csmres.co.uk [csmres.co.uk]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
